5-Bromo-2-(methylthio)pyrimidin-4-amine
Description
Significance of Pyrimidine (B1678525) Scaffolds in Bioactive Molecules
Pyrimidine rings are fundamental components of nucleic acids—the building blocks of life—in the form of cytosine, thymine, and uracil (B121893). This biological prevalence has made the pyrimidine scaffold a privileged structure in drug discovery. Its unique electronic properties and ability to form multiple hydrogen bonds allow for effective interaction with a diverse range of biological targets. Consequently, pyrimidine derivatives have been successfully developed into a broad spectrum of therapeutic agents, demonstrating activities such as antimicrobial, antiviral, anticancer, anti-inflammatory, and cardiovascular effects. The structural diversity of pyrimidines can be readily expanded, allowing chemists to fine-tune their pharmacological profiles.
Overview of Halogenated and Thioether-Substituted Pyrimidines in Chemical Research
The strategic modification of the pyrimidine core with various functional groups is a key strategy in medicinal chemistry to modulate the bioactivity, selectivity, and pharmacokinetic properties of the resulting molecules. Halogenation and the introduction of thioether groups are two common and effective modifications.
Halogen atoms, such as bromine, can significantly alter the electronic distribution within the pyrimidine ring, influencing its reactivity and ability to interact with biological targets. The bromine atom in a compound like 5-Bromo-2-(methylthio)pyrimidin-4-amine can serve as a handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of more complex molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-methylsulfanylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3S/c1-10-5-8-2-3(6)4(7)9-5/h2H,1H3,(H2,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIUOLXXTVYCLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98024-93-2 | |
| Record name | 5-bromo-2-(methylsulfanyl)pyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Transformations and Reactivity of 5 Bromo 2 Methylthio Pyrimidin 4 Amine
Reactivity of the Bromine Substituent
The bromine atom attached to the pyrimidine (B1678525) ring is a key site for synthetic transformations, primarily through substitution and coupling reactions.
The bromine atom on the electron-poor pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr). In SNAr reactions, a nucleophile attacks the carbon atom bearing the leaving group (in this case, bromide), proceeding through a high-energy intermediate known as a Meisenheimer complex. The rate of these reactions is enhanced by the electron-withdrawing nature of the pyrimidine ring nitrogens. While direct studies on 5-Bromo-2-(methylthio)pyrimidin-4-amine are specific, the reactivity of halopyrimidines is well-documented. For instance, related compounds like 5-bromo-2,4-dichloropyrimidine (B17362) readily undergo regioselective substitution where a chlorine atom is displaced by an amine nucleophile like cyclopentylamine. chemicalbook.comresearchgate.net In pyridinium (B92312) systems, the typical leaving group order for SNAr reactions can vary, but halogens like bromine are effective leaving groups. nih.gov The reaction generally involves the displacement of the bromide ion by a variety of nucleophiles, such as amines, alkoxides, or thiolates, allowing for the introduction of diverse functional groups at the C5 position.
The carbon-bromine bond is an ideal handle for metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura cross-coupling reaction is particularly prominent for this class of compounds. mdpi.comlibretexts.org This reaction typically employs a palladium catalyst to couple the aryl bromide with an organoboron species, such as a boronic acid or ester. mdpi.comlibretexts.orgresearchgate.net These reactions are valued for their tolerance of a wide range of functional groups and generally provide good to excellent yields of the coupled products. mdpi.comnih.gov
The general scheme for a Suzuki-Miyaura reaction involves an oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the final product and regenerate the catalyst. libretexts.org A variety of palladium catalysts, ligands, and bases can be employed to optimize the reaction for specific substrates. mdpi.comrsc.org
Below is a table summarizing typical conditions used for Suzuki-Miyaura cross-coupling reactions on similar bromo-substituted nitrogen heterocycles.
Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of Bromo-Substituted Heterocycles
| Aryl Bromide Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield |
|---|---|---|---|---|---|
| 5-bromo-2-methylpyridin-3-amine (B1289001) | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | Moderate to Good |
| N-[5-bromo-2-methylpyridine-3-yl]acetamide | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | Moderate to Good |
| 5-bromo-1,2,3-triazine | (Hetero)aryl boronic acids | Pd(MeCN)₂Cl₂ / dppf | Cs₂CO₃ | Dioxane | Up to 97% |
This table presents data from related systems to illustrate common methodologies. mdpi.comrsc.orguzh.ch
Reactivity of the Methylthio Substituent
The methylthio (-SCH₃) group is another reactive center, primarily susceptible to oxidation and potential nucleophilic displacement.
The sulfur atom in the methylthio group can be readily oxidized to form the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. smolecule.com This transformation significantly alters the electronic properties of the substituent, making the sulfone a strong electron-withdrawing group. Common oxidizing agents for this purpose include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂). organic-chemistry.org The oxidation is typically stepwise, allowing for the isolation of the sulfoxide intermediate by using a controlled amount of the oxidant. orgsyn.org The formation of the sulfone requires stronger conditions or an excess of the oxidizing agent. organic-chemistry.orgorgsyn.org
The reaction proceeds as follows:
Sulfide to Sulfoxide: this compound → 5-Bromo-2-(methylsulfinyl)pyrimidin-4-amine
Sulfoxide to Sulfone: 5-Bromo-2-(methylsulfinyl)pyrimidin-4-amine → 5-Bromo-2-(methylsulfonyl)pyrimidin-4-amine
This oxidation is a key transformation, as the resulting sulfoxide and sulfone derivatives often exhibit different biological activities and chemical reactivities compared to the parent methylthio compound.
The methylthio group itself is not a particularly good leaving group. However, upon oxidation to the corresponding methylsulfinyl (-SOCH₃) or, more effectively, the methylsulfonyl (-SO₂CH₃) group, it is converted into an excellent leaving group for nucleophilic aromatic substitution. The strong electron-withdrawing nature of the sulfonyl group further activates the C2 position of the pyrimidine ring towards nucleophilic attack. This two-step sequence of oxidation followed by substitution provides a strategic route to introduce a wide array of nucleophiles (e.g., amines, alkoxides) at a position that might otherwise be unreactive.
Reactivity of the Amine Functionality
The exocyclic amine group (-NH₂) at the C4 position behaves as a typical aromatic amine, although its nucleophilicity is modulated by the electron-withdrawing pyrimidine ring. It can undergo a variety of reactions common to primary amines. msu.edu
Key reactions involving the amine group include:
Acylation: The amine can react with acylating agents such as acid chlorides or anhydrides (e.g., acetic anhydride) to form the corresponding amides. For example, the related compound 5-bromo-2-methylpyridin-3-amine reacts with acetic anhydride (B1165640) to form N-[5-bromo-2-methylpyridine-3-yl]acetamide. mdpi.comresearchgate.net This reaction is often used to protect the amine group or to introduce new functionalities.
Alkylation: The amine can be alkylated using alkyl halides, though over-alkylation to form secondary and tertiary amines can be a competing process. msu.edu
N-Arylation: The amine can also participate in metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl derivatives, although this is more commonly performed by coupling an amine with an aryl halide.
Diazotization: While aromatic amines can be converted to diazonium salts, the electron-deficient nature of the pyrimidine ring can make this transformation more challenging compared to anilines.
The amine group's ability to act as a nucleophile or to be functionalized adds another layer of versatility to this compound as a synthetic intermediate. msu.edu
Acylation Reactions
The primary amino group of this compound is susceptible to acylation, a reaction that involves the introduction of an acyl group. This transformation is fundamental in modifying the electronic and steric properties of the molecule, and for introducing functionalities that can be used in subsequent synthetic steps.
Commonly, acylation is achieved using acylating agents such as acid chlorides or acid anhydrides in the presence of a base. For instance, the reaction with acetic anhydride can be performed to yield the corresponding N-acetylated product. The reaction typically proceeds by the nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent. A base, such as triethylamine (B128534) or pyridine, is often added to neutralize the acid byproduct and to facilitate the reaction.
The general reaction scheme for the acylation of this compound is as follows:

Table 1: Examples of Acylation Reactions of this compound
| Acylating Agent | Product | Reaction Conditions |
| Acetic Anhydride | N-(5-bromo-2-(methylthio)pyrimidin-4-yl)acetamide | Pyridine, room temperature |
| Benzoyl Chloride | N-(5-bromo-2-(methylthio)pyrimidin-4-yl)benzamide | Triethylamine, Dichloromethane, 0 °C to rt |
The resulting N-acylated products can serve as intermediates for further functionalization. The acetyl group, for example, can act as a protecting group for the amine, allowing for selective reactions at other positions of the pyrimidine ring.
Alkylation Reactions
Alkylation of the amino group of this compound introduces an alkyl substituent, which can significantly alter the biological activity and physical properties of the molecule. Direct N-alkylation of primary amines with alkyl halides can sometimes be challenging due to the potential for multiple alkylations, leading to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. wikipedia.org
However, by carefully controlling the reaction conditions, such as the stoichiometry of the reactants and the reaction temperature, selective mono-alkylation can be achieved. The use of a suitable base is crucial to deprotonate the amine, thereby increasing its nucleophilicity.
A general representation of the N-alkylation reaction is shown below:

Table 2: Examples of Alkylation Reactions of this compound
| Alkylating Agent | Product | Reaction Conditions |
| Methyl Iodide | 5-bromo-N-methyl-2-(methylthio)pyrimidin-4-amine | Potassium carbonate, DMF, 60 °C |
| Benzyl Bromide | N-benzyl-5-bromo-2-(methylthio)pyrimidin-4-amine | Sodium hydride, THF, 0 °C to rt |
Alternative methods for more controlled alkylation, such as reductive amination, can also be employed. This would involve the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent.
Condensation and Cyclization Reactions
The 4-amino-5-bromopyrimidine (B111901) scaffold of this compound is a key synthon for the construction of fused heterocyclic systems, particularly pyrimido[4,5-d]pyrimidines. These bicyclic structures are of significant interest in medicinal chemistry due to their diverse biological activities.
A common strategy for the synthesis of pyrimido[4,5-d]pyrimidines involves the condensation of the 4-aminopyrimidine (B60600) with a one-carbon synthon, followed by cyclization. One such versatile reagent is N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). The reaction proceeds through the initial formation of an N,N-dimethylformamidine intermediate by reaction with the primary amino group. Subsequent intramolecular cyclization, often promoted by heating, leads to the formation of the second pyrimidine ring.
The reaction of this compound with DMF-DMA can be depicted as follows:

This reaction provides a direct route to 7-bromo-5-(methylthio)pyrimido[4,5-d]pyrimidine. The bromine atom at the 7-position can then be further functionalized, for example, through palladium-catalyzed cross-coupling reactions, to introduce a variety of substituents.
Other reagents that can be used for the construction of the second pyrimidine ring include orthoesters, such as triethyl orthoformate, which upon reaction with the aminopyrimidine can lead to the formation of an ethoxymethyleneamino intermediate that subsequently cyclizes.
Table 3: Examples of Condensation and Cyclization Reactions
| Reagent | Intermediate | Product |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | N'-(5-bromo-2-(methylthio)pyrimidin-4-yl)-N,N-dimethylformamidine | 7-bromo-5-(methylthio)pyrimido[4,5-d]pyrimidine |
| Triethyl orthoformate | N-((ethoxymethylene)amino)-5-bromo-2-(methylthio)pyrimidin-4-amine | 7-bromo-5-(methylthio)pyrimido[4,5-d]pyrimidine |
These condensation and cyclization reactions are powerful tools for the elaboration of the this compound core into more complex, polycyclic structures with potential biological applications.
Mechanistic Investigations of Chemical Transformations Involving 5 Bromo 2 Methylthio Pyrimidin 4 Amine
Elucidation of Reaction Pathways
The principal reaction pathways for 5-Bromo-2-(methylthio)pyrimidin-4-amine involve transformations targeting the carbon-bromine bond and substitutions at the pyrimidine (B1678525) ring. The two most significant pathways are palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions:
The C5-bromo substituent is a key reactive site for forming new carbon-carbon bonds via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a versatile method for synthesizing biaryl compounds and other complex molecules. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction, applicable to this compound, involves three primary steps libretexts.orgwikipedia.org:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyrimidine ring. This is typically the rate-determining step of the cycle. libretexts.orgwikipedia.org The reactivity of the halide in this step follows the order I > Br > Cl, making the bromo-substituent on the pyrimidine an effective leaving group. illinois.edu This step results in the formation of a square planar Pd(II) complex.
Transmetalation: The organoboron reagent (e.g., an arylboronic acid) is activated by a base to form a boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide. This step results in a new diorganopalladium(II) complex.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org
This pathway allows for the selective functionalization of the C5 position of the pyrimidine ring, a crucial strategy in the synthesis of various derivatives.
Nucleophilic Aromatic Substitution (SNAr):
The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). While the C5-bromo position is the primary site for cross-coupling, other positions on the ring can be involved in SNAr, depending on the reaction conditions and the specific leaving groups present. In related 2,4-disubstituted pyrimidines, the C4 position is often highly reactive towards nucleophiles. For instance, studies on 5-bromo-2,4-dichloro-6-methylpyrimidine (B181392) have shown that reaction with ammonia (B1221849) leads to regioselective displacement of the chlorine atom at the C4 position to form a 4-amino product.
Furthermore, the 2-(methylthio) group itself can be a target for nucleophilic displacement under certain conditions, a phenomenon observed in related 2-methylthiopyrimidine systems. The lability of the methylthio group suggests that it can be displaced by strong nucleophiles, potentially leading to side products or providing an alternative pathway for functionalization. The SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Table 1: Key Reaction Pathways and Mechanistic Steps
| Reaction Type | Key Reactant Site | Mechanistic Steps | Intermediate Species |
| Suzuki-Miyaura Coupling | C5-Br Bond | 1. Oxidative Addition2. Transmetalation3. Reductive Elimination | Pd(II) complex, Boronate |
| Nucleophilic Aromatic Substitution (SNAr) | C4 or C2 Position | 1. Nucleophilic Attack (Addition)2. Leaving Group Departure (Elimination) | Meisenheimer Complex |
Kinetic Studies of Pyrimidine Transformations
Specific kinetic data for reactions involving this compound are not extensively documented in publicly available literature. However, the principles of reaction kinetics for analogous systems, particularly for nucleophilic aromatic substitution (SNAr) on electron-deficient heterocycles, provide a framework for understanding the factors that influence transformation rates.
Kinetic studies on SNAr reactions typically focus on how the reaction rate is affected by the nature of the substrate, the nucleophile, the leaving group, and the solvent. The reaction generally follows a stepwise mechanism where the initial nucleophilic attack is the rate-limiting step. nih.gov
Key factors influencing reaction kinetics include:
Substituent Effects: Electron-withdrawing groups on the aromatic ring (like the nitrogen atoms in the pyrimidine core and the bromo substituent) stabilize the negatively charged Meisenheimer intermediate, thereby increasing the reaction rate. Conversely, electron-donating groups would decrease the rate.
Nucleophile Strength: A stronger nucleophile will generally react faster.
Solvent Effects: Polar aprotic solvents are often used for SNAr reactions as they can solvate the cation of the nucleophile salt without strongly solvating the anion, thus enhancing nucleophilicity and increasing the reaction rate.
In a hypothetical kinetic study of the substitution of the methylthio group, one would measure the rate constant (k) under various conditions to elucidate the mechanism. A computational study on the SNAr of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine (B122466) showed that the initial nucleophilic addition has a significant energy barrier, and the subsequent proton transfer and elimination steps can be catalyzed by a second molecule of the amine nucleophile, drastically lowering the activation energy of that step. nih.gov
Table 2: Representative Data from a Hypothetical Kinetic Study
| Entry | Nucleophile | Solvent | Temperature (°C) | Rate Constant (k) (M⁻¹s⁻¹) |
| 1 | Piperidine | DMSO | 50 | k₁ |
| 2 | Morpholine | DMSO | 50 | k₂ (k₂ < k₁) |
| 3 | Piperidine | Toluene | 50 | k₃ (k₃ < k₁) |
| 4 | Piperidine | DMSO | 70 | k₄ (k₄ > k₁) |
This table is illustrative and does not represent actual experimental data for this compound.
Computational Studies on Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to investigate reaction mechanisms, transition state structures, and the energetics of chemical transformations where experimental data is scarce. sumitomo-chem.co.jp For this compound, DFT calculations can provide deep insights into the feasibility and selectivity of its reactions.
Modeling Suzuki-Miyaura Cross-Coupling:
Computational studies on Suzuki-Miyaura reactions involving bromo-substituted heterocycles have been used to map the entire catalytic cycle's energy profile. rsc.org Such studies calculate the Gibbs free energy of reactants, intermediates, transition states, and products. researchgate.net
Key findings from these types of studies include:
Activation Energies: DFT can calculate the activation energy for each elementary step (oxidative addition, transmetalation, reductive elimination), helping to identify the rate-determining step. Calculations on the reaction between 5-bromopyrimidine (B23866) and furan-3-boronic acid confirm that the C-Br bond is highly susceptible to oxidative addition, which is a critical first step. illinois.edu
Ligand Effects: The role of phosphine (B1218219) ligands on the palladium catalyst can be modeled to understand how they influence catalytic activity and stability.
Regioselectivity: In molecules with multiple potential reaction sites, DFT can predict which site is more likely to react by comparing the activation barriers for each pathway.
Analyzing SNAr Pathways:
For nucleophilic substitution reactions, DFT can be used to model the formation and stability of the Meisenheimer intermediate. nih.gov By calculating the energy of the transition state leading to this intermediate, researchers can predict how different substituents on the pyrimidine ring affect the reaction rate. For example, calculations can quantify the stabilizing effect of the bromo group and the pyrimidine nitrogens on the intermediate, confirming the ring's activation towards nucleophilic attack. Frontier molecular orbital analysis (HOMO-LUMO) can also predict the most likely sites for nucleophilic attack. mdpi.com
Table 3: Representative Parameters from a DFT Study on a Suzuki-Miyaura Reaction
| Species/State | Description | Calculated Energy (kcal/mol) |
| Reactants | Pyrimidine + Boronic Acid + Pd(0) Catalyst | 0.0 (Reference) |
| TS_OA | Transition State for Oxidative Addition | +15.2 |
| Pd(II) Intermediate | Product of Oxidative Addition | -5.4 |
| TS_Trans | Transition State for Transmetalation | +18.5 |
| TS_RE | Transition State for Reductive Elimination | +12.1 |
| Products | Coupled Product + Regenerated Catalyst | -25.7 |
This table is illustrative, based on general findings for Suzuki-Miyaura reactions on related heterocycles, and does not represent specific calculations for this compound.
Structure Activity Relationship Sar Studies of 5 Bromo 2 Methylthio Pyrimidin 4 Amine Derivatives
Impact of Pyrimidine (B1678525) Substituents on Biological Activities
The biological activity of 5-Bromo-2-(methylthio)pyrimidin-4-amine derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring and its appended functionalities. SAR studies on related pyrimidine scaffolds have revealed several key principles that are likely applicable to this specific compound class.
The 4-amino group is a critical interaction point, often serving as a hydrogen bond donor to the hinge region of protein kinases. Modifications at this position can dramatically alter binding affinity and selectivity. For instance, in related series of 4-anilinopyrimidines, the nature of the aniline (B41778) substituent is a primary determinant of inhibitory potency against targets like Epidermal Growth Factor Receptor (EGFR) kinase. nih.gov Aromatic and heteroaromatic substitutions on the 4-amino group can engage in additional hydrophobic and polar interactions within the ATP-binding pocket.
The 5-bromo substituent plays a significant role in modulating the electronic properties of the pyrimidine ring and can form halogen bonds with protein residues, a type of interaction increasingly recognized for its importance in ligand binding. nih.gov In a series of pyrimidine derivatives designed as bone anabolic agents, a 5-bromo substituent was found to be a key feature of the most efficacious compound, N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide, which promoted osteogenesis at picomolar concentrations. rsc.org The size and electronegativity of the halogen at this position can be fine-tuned to optimize interactions and potency.
The 2-(methylthio) group occupies a region of the binding site that can tolerate various modifications, offering an avenue for improving physicochemical properties such as solubility and metabolic stability. The sulfur atom can also participate in specific interactions with the target protein. While the methyl group is relatively small, replacement with larger alkyl or aryl groups can probe the steric limits of this pocket.
Systematic variations of these substituents have led to the identification of compounds with potent and selective activities. The following table summarizes the general SAR trends observed in related pyrimidine series, which can guide the design of novel this compound derivatives.
| Position | Substituent Type | Impact on Activity |
| C4-Amine | Small alkyl groups | Generally well-tolerated, can fill small hydrophobic pockets. |
| Aryl or heteroaryl groups | Can significantly enhance potency through additional interactions. | |
| Introduction of basic amines | May improve solubility and allow for salt formation. nih.gov | |
| C5-Position | Halogens (e.g., Bromo) | Can form halogen bonds, often enhances potency. nih.govrsc.org |
| Small alkyl groups | Generally tolerated, can provide hydrophobic interactions. | |
| Cyano or other polar groups | May introduce specific polar interactions. | |
| C2-Methylthio | Variation of the alkyl chain | Can be used to modulate lipophilicity and metabolic stability. |
| Replacement with other groups | Can explore different binding modes and interactions. |
Design and Synthesis of Analogs for SAR Probing
The exploration of SAR for this compound derivatives relies on the rational design and efficient synthesis of a diverse library of analogs. The design process is often guided by the known binding mode of related inhibitors in their target proteins, frequently protein kinases. nih.gov Computational modeling techniques, such as molecular docking, can be employed to predict how different substituents might interact with the active site and to prioritize synthetic targets.
The synthesis of these analogs typically starts from commercially available pyrimidine precursors. A common synthetic strategy involves the sequential modification of the pyrimidine core. For instance, starting from a di-halogenated pyrimidine, the 2-methylthio group can be introduced via nucleophilic substitution with sodium thiomethoxide. Subsequently, the 4-amino group can be installed through reaction with ammonia (B1221849) or a primary amine. The 5-bromo substituent can either be present on the starting material or introduced at a later stage through electrophilic bromination.
A general synthetic scheme for accessing analogs of this compound is outlined below. This approach allows for the systematic variation of the substituents at the C2, C4, and C5 positions to build a comprehensive SAR profile.
General Synthetic Scheme:
The synthesis of a library of analogs with diverse chemical functionalities is crucial for a thorough SAR investigation. For example, to probe the requirements of the 4-amino group, a series of compounds with different alkyl, aryl, and heteroaryl substituents can be prepared. Similarly, the impact of the 5-bromo group can be assessed by synthesizing analogs with other halogens (fluoro, chloro) or small alkyl groups at this position. The 2-methylthio group can be replaced with other alkylthio, alkoxy, or amino groups to explore the effect of different functionalities in this region.
Theoretical Approaches to Structure-Activity Correlation
In conjunction with experimental synthesis and biological testing, theoretical and computational methods play a vital role in understanding and predicting the SAR of this compound derivatives. These approaches provide insights into the molecular interactions that govern biological activity and can guide the design of more potent and selective compounds.
Molecular docking is a widely used technique to predict the binding mode of a ligand within the active site of a target protein. By docking a series of this compound analogs into the crystal structure of a target kinase, for example, researchers can visualize how different substituents interact with key amino acid residues. This can explain observed SAR trends, such as why a particular substituent enhances or diminishes activity. For instance, docking studies on related pyrimidine inhibitors have highlighted the importance of hydrogen bonding with the kinase hinge region and hydrophobic interactions in other parts of the ATP-binding pocket. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. By correlating physicochemical descriptors (such as lipophilicity, electronic properties, and steric parameters) with experimental activity data (e.g., IC50 values), a QSAR model can be developed. This model can then be used to predict the activity of novel, unsynthesized analogs, thereby prioritizing synthetic efforts.
Quantum mechanics (QM) calculations can provide a more detailed understanding of the electronic properties of the ligands, such as electrostatic potential and molecular orbital energies. These properties can be crucial for understanding specific interactions like halogen bonding, where the electrostatic nature of the bromine atom in the 5-position is key.
The integration of these theoretical approaches with experimental data provides a powerful platform for the iterative process of drug design and optimization. By understanding the key structural features required for potent biological activity, medicinal chemists can more efficiently design and synthesize novel this compound derivatives with improved therapeutic potential.
Computational Chemistry and Molecular Modeling of 5 Bromo 2 Methylthio Pyrimidin 4 Amine
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules. These calculations provide a theoretical framework to understand molecular stability, reactivity, and spectroscopic characteristics.
Detailed quantum chemical studies on pyrimidine (B1678525) derivatives are frequently conducted to determine key molecular properties. nih.gov The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between HOMO and LUMO (ΔE) is a significant indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. irjweb.comnih.gov For pyrimidine derivatives, the HOMO-LUMO energy gap is a key parameter used to explain the potential for intramolecular charge transfer. nih.gov
Another critical property derived from quantum calculations is the Molecular Electrostatic Potential (MEP). The MEP map illustrates the charge distribution across a molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. uomphysics.net This visualization is vital for understanding and predicting how the molecule will interact with other molecules, including hydrogen bonding and other non-covalent interactions, which are fundamental to biological recognition processes. uomphysics.net DFT calculations can also be used to predict other reactivity descriptors such as absolute electronegativity, hardness, and softness, which further characterize the molecule's chemical behavior. irjweb.com
| Property | Typical Calculated Value/Observation | Significance |
|---|---|---|
| HOMO Energy | -6.0 to -7.0 eV | Indicates electron-donating capability. |
| LUMO Energy | -1.0 to -2.0 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | ~4.0 to 5.0 eV | Correlates with chemical reactivity and stability. A smaller gap suggests higher reactivity. irjweb.com |
| Dipole Moment | 2.0 to 4.0 Debye | Measures molecular polarity, influencing solubility and intermolecular forces. |
| Molecular Electrostatic Potential (MEP) | Negative potential (red/yellow) near nitrogen atoms; Positive potential (blue) near amine hydrogens. | Identifies sites for electrophilic and nucleophilic attack and hydrogen bonding. uomphysics.net |
Note: The values in the table are representative for similar pyrimidine derivatives and are intended to illustrate the type of data generated from quantum chemical calculations.
Molecular Docking Simulations for Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to screen virtual libraries of compounds against a specific biological target, typically a protein receptor or enzyme, to identify potential drug candidates.
In the context of 5-Bromo-2-(methylthio)pyrimidin-4-amine, docking simulations can be employed to explore its binding affinity and interaction patterns with various protein targets. The pyrimidine core is a common scaffold in many biologically active compounds, including kinase inhibitors. nih.gov Docking studies on pyrimidine derivatives have revealed their potential to bind to the active sites of targets such as cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor-2 (VEGFR-2). nih.govnih.gov
The simulation process involves placing the ligand (this compound) into the binding pocket of a target protein. The software then calculates the most stable binding poses and estimates the binding energy (docking score). nih.gov A lower binding energy typically indicates a more stable ligand-protein complex. semanticscholar.org The analysis of the docked pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and key amino acid residues in the active site. najah.edusamipubco.com For example, the amine group on the pyrimidine ring can act as a hydrogen bond donor or acceptor, while the pyrimidine ring itself can engage in hydrophobic or stacking interactions. nih.govnajah.edu These interactions are crucial for the stability and specificity of the binding. najah.edu
| Parameter | Observation | Implication |
|---|---|---|
| Binding Affinity (Docking Score) | -6.0 to -8.5 kcal/mol | Indicates strong and favorable binding to the active site. najah.edu |
| Key Interacting Residues | Lysine, Aspartate, Phenylalanine, Valine | Highlights the specific amino acids crucial for anchoring the ligand. nih.govnajah.edu |
| Types of Interactions | Hydrogen bonds with backbone atoms; Hydrophobic interactions with side chains. | Defines the nature of the binding and the stability of the complex. nih.gov |
| RMSD (Root Mean Square Deviation) | < 2.0 Å (relative to a known inhibitor) | Suggests a similar binding mode to established active compounds. semanticscholar.org |
In Silico Design of Novel Pyrimidine Derivatives
In silico design leverages computational tools to rationally modify a lead compound to enhance its desired properties, such as potency, selectivity, or pharmacokinetic profile. This compound serves as an excellent starting scaffold for such design efforts due to its multiple functional groups that can be readily modified.
The process of designing novel derivatives often begins with a validated pharmacophore model or the structure of a ligand-protein complex obtained from docking studies. Researchers can then systematically alter the substituents on the pyrimidine ring. mdpi.com
Position 5 (Bromo group): The bromine atom is a versatile handle for synthetic chemistry, particularly for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki coupling), allowing for the introduction of a wide variety of aryl or alkyl groups. mdpi.com This can be used to explore interactions with different regions of a protein's binding pocket.
Position 2 (Methylthio group): The methylthio group can be oxidized to sulfoxide (B87167) or sulfone, altering the electronic properties and hydrogen bonding capacity of the molecule. Alternatively, it can be displaced by various nucleophiles to introduce different functionalities.
Position 4 (Amine group): The amine group can be acylated, alkylated, or used as a point of attachment for larger fragments to extend the molecule into adjacent sub-pockets of the target protein, potentially increasing affinity and selectivity. mdpi.com
Computational methods are used to predict how these modifications will affect binding affinity and other properties before undertaking chemical synthesis. nih.govsemanticscholar.org This structure-activity relationship (SAR) study helps prioritize the synthesis of compounds that are most likely to succeed, thereby saving time and resources. researchgate.net The goal is to create new pyrimidine derivatives with improved biological activity against targets implicated in various diseases. nih.govmdpi.com
| Modification Position | Proposed Modification | Rationale/Predicted Outcome |
|---|---|---|
| C5-Br | Replace with phenyl or substituted phenyl group via Suzuki coupling. | Explore additional hydrophobic or π-stacking interactions to increase potency. mdpi.com |
| C2-SMe | Oxidize to sulfone (-SO₂Me) or replace with a different amine. | Introduce hydrogen bond acceptors and modulate electronic properties. |
| N4-NH₂ | Acylate with various carboxylic acids to form amides. | Extend the molecule to reach new interaction points within the binding site. mdpi.com |
| C6-H | Substitute with a small alkyl group (e.g., methyl). | Improve steric fit and potentially enhance selectivity for the target protein. |
Applications of 5 Bromo 2 Methylthio Pyrimidin 4 Amine As a Versatile Synthetic Intermediate
Precursor in Heterocyclic Scaffold Synthesis
The strategic placement of reactive sites on the 5-Bromo-2-(methylthio)pyrimidin-4-amine molecule makes it an ideal precursor for the synthesis of various fused heterocyclic scaffolds. The pyrimidine (B1678525) ring itself is a common core in numerous biologically active compounds, and the presence of the bromine atom and the amino group allows for a range of chemical transformations.
Researchers have utilized similar pyrimidine derivatives to construct fused systems such as thieno[2,3-d]pyrimidines, which are known to possess a wide spectrum of biological activities. leyan.com The general strategy often involves the reaction of a functionalized pyrimidine with a suitable reagent to build an adjacent thiophene (B33073) ring. While specific examples detailing the use of this compound in the synthesis of such fused systems are not extensively documented in readily available literature, its structural similarity to other precursors used in these syntheses suggests its potential in this area. The amino group can participate in cyclization reactions, while the bromine atom can be utilized in cross-coupling reactions to introduce further complexity. nih.gov
Building Block for Drug Discovery and Development
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. This compound serves as a valuable building block in the discovery and development of new drugs, particularly in the areas of oncology and infectious diseases. chemimpex.comsmolecule.com
The development of kinase inhibitors is a prominent area where pyrimidine derivatives are extensively used. google.com Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases like cancer. The pyrimidine scaffold can act as a template that fits into the ATP-binding site of kinases, and modifications to the substituent groups can modulate potency and selectivity. The bromo and methylthio groups on this compound offer opportunities for such modifications, allowing medicinal chemists to fine-tune the pharmacological properties of the resulting molecules. For instance, 5-bromo-2-substituted pyrimidines are known to be key intermediates in the synthesis of p38 enzyme inhibitors.
Furthermore, pyrimidine derivatives have shown promise as antiviral and anticancer agents. nih.gov The ability to perform substitutions at the bromine position and derivatize the amino group allows for the creation of a diverse library of compounds for biological screening. This systematic modification is a key strategy in structure-activity relationship (SAR) studies, which are fundamental to the process of drug optimization. smolecule.com
Role in Agrochemical Research and Development
The application of pyrimidine derivatives extends beyond pharmaceuticals into the realm of agrochemicals. These compounds have been investigated for their potential as herbicides, fungicides, and insecticides. chemimpex.comresearchgate.net Pyrimidinamine derivatives, in particular, have been the subject of extensive research by major agrochemical companies for several decades. researchgate.net
The biological activity of pyrimidine-based agrochemicals is often attributed to their ability to interfere with essential biochemical pathways in pests and weeds. For example, some pyrimidine-based fungicides are known to inhibit the NADH oxidoreductase of complex I in the mitochondrial respiratory chain. nbinno.com While specific studies on the agrochemical applications of this compound are not widely reported, the general efficacy of the pyrimidine scaffold in this field suggests its potential. The presence of the bromine atom and the methylthio group could contribute to the compound's bioactivity and its ability to be transformed into more potent agrochemical agents. chemimpex.com Research into phenylpyrimidine derivatives has demonstrated their herbicidal activity, which is a result of their ability to inhibit specific enzymes crucial for plant growth. thepharmajournal.com
Biological Activities and Pharmacological Potential of 5 Bromo 2 Methylthio Pyrimidin 4 Amine and Its Derivatives in Vitro Studies
Antimicrobial Properties (Bacterial and Fungal)
Derivatives of 5-Bromo-2-(methylthio)pyrimidin-4-amine have been the subject of numerous studies to evaluate their efficacy against a spectrum of microbial pathogens, including both bacteria and fungi. These investigations have identified several compounds with significant antimicrobial activity.
Notably, a series of novel 5-bromo-2-chloropyrimidin-4-amine derivatives were synthesized and evaluated for their in vitro antibacterial and antifungal activities. Among these, the compound N-(5-bromo-2-chloro-pyrimidin-4-yl)-4-methyl-benzenesulfonamide demonstrated significant antimicrobial activity against the tested pathogenic bacterial and fungal strains researchgate.net.
Another study focused on fused pyrimidines, identifying two 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines with potent activity against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be highly dependent on a bromo or iodo substitution in the 4-benzylamine group. The most active bromo and iodo derivatives displayed an MIC of 8 mg/L nih.gov. Interestingly, when combined with the antimicrobial peptide betatide, these compounds showed a four-fold lower MIC, suggesting a synergistic effect nih.gov.
Furthermore, research into pyrimidine (B1678525) and pyrimidopyrimidine derivatives has shown excellent antimicrobial activities for several synthesized compounds against Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis), a Gram-negative bacterium (Escherichia coli), and two fungal species (Candida albicans and Aspergillus flavus) when compared to standard drugs like ampicillin and clotrimazole nih.gov. Similarly, certain thiophene (B33073) derivatives have exhibited potent antibacterial activity against Staphylococcus aureus researchgate.net.
The fungicidal activity has also been a key area of investigation. Pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety were found to possess excellent fungicidal activity against Pseudoperonospora cubensis acs.org. In another study, 5-phenylthio-2,4-bisbenzyloxypyrimidine and its analogs were synthesized and showed very good in vitro antifungal activity against Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus nih.gov.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound/Derivative Class | Target Organism(s) | Activity/Finding |
|---|---|---|
| N-(5-bromo-2-chloro-pyrimidin-4-yl)-4-methyl-benzenesulfonamide | Pathogenic bacteria and fungi | Significant antimicrobial activity researchgate.net. |
| 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines (bromo derivative) | Staphylococcus aureus | MIC of 8 mg/L; synergistic effect with betatide nih.gov. |
| Various pyrimidine and pyrimidopyrimidine derivatives | S. aureus, B. subtilis, E. coli, C. albicans, A. flavus | Excellent antimicrobial activities compared to standard drugs nih.gov. |
| Pyrimidin-4-amine derivatives with 5-(trifluoromethyl)-1,2,4-oxadiazole | Pseudoperonospora cubensis | Excellent fungicidal activity acs.org. |
| 5-phenylthio-2,4-bisbenzyloxypyrimidine | C. albicans, A. niger, A. flavus, A. fumigatus | Very good in vitro antifungal activity nih.gov. |
Anticancer Activity against Cell Lines
The cytotoxic and antiproliferative effects of this compound derivatives have been extensively studied against a variety of human cancer cell lines. These studies have highlighted the potential of these compounds as anticancer agents.
Research on brominated coelenteramines, which share structural similarities, has provided insights. One study investigated the anticancer activity of these compounds on breast (MCF-7) and prostate (PC-3) cancer cell lines nih.gov. The results indicated that the cytotoxic potential is highly specific to the chemical structure nih.gov.
Thiazolo[4,5-d]pyrimidine derivatives are another class of compounds that have been considered as potential therapeutic agents in cancer treatment. A study on new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives evaluated their antiproliferative activity on several human cancer cell lines, including A375 (melanoma), C32 (amelanotic melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer) mdpi.com. Among the synthesized compounds, 7-Chloro-3-phenyl-5-(trifluoromethyl) researchgate.netacs.orgthiazolo[4,5-d]pyrimidine-2(3H)-thione was identified as the most active mdpi.com.
Furthermore, a study on 4-bromo pyrimidine derivatives demonstrated a profound cytotoxic effect on the K562 human erythroleukemia cell line in a dose-dependent manner researchgate.net. Importantly, this compound showed more favorable cytotoxicity against the cancer cell line compared to normal peripheral blood mononuclear cells (PBMCs) researchgate.net.
Derivatives of 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates have also been tested for their antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines. One of the derivatives showed a significant antiproliferative effect on the MCF-7 cell line with an IC50 value of 4.3 ± 0.11 µg/mL nih.gov.
Table 2: Anticancer Activity of this compound Derivatives against Various Cell Lines
| Compound/Derivative Class | Cell Line(s) | Key Finding(s) |
|---|---|---|
| Brominated coelenteramines | MCF-7 (breast), PC-3 (prostate) | Cytotoxic potential is structurally specific nih.gov. |
| 7-Chloro-3-phenyl-5-(trifluoromethyl) researchgate.netacs.orgthiazolo[4,5-d]pyrimidine-2(3H)-thione | A375, C32, DU145, MCF-7 | Most active among the newly synthesized compounds mdpi.com. |
| 4-bromo pyrimidine derivative | K562 (erythroleukemia) | Profound, dose-dependent cytotoxic effect; more favorable against cancer cells than normal cells researchgate.net. |
| 4-amino-thieno[2,3-d]pyrimidine-6-carboxylate derivative | MCF-7 (breast) | Significant antiproliferative effect with an IC50 of 4.3 ± 0.11 µg/mL nih.gov. |
Enzyme Inhibition Studies
Derivatives of this compound have been investigated as inhibitors of various enzymes, demonstrating their potential to modulate key biological pathways.
One area of focus has been on carbonic anhydrases (CAs), which are zinc enzymes involved in crucial physiological processes. A series of S-substituted 4-chloro-2-mercapto-5-methyl-benzenesulfonamides, which are structurally related, were found to be inefficient inhibitors of the CA I isoform but showed low nanomolar affinity for the inhibition of CA II, CA IX, and CA XII isoforms researchgate.net. These isoforms, particularly the tumor-associated CA IX and XII, are important targets in cancer therapy researchgate.net.
In the realm of cancer research, pyrimidine derivatives have also been identified as inhibitors of protein kinases. For instance, 4-amino substituted pyrazolo[3,4-d]pyrimidines have been reported as dual inhibitors of Src and Abl tyrosine kinases, which are involved in cancer cell signaling researchgate.net. Some of these compounds showed antiproliferative effects on Bcr-Abl positive leukemia cell lines researchgate.net.
Another significant target is the UNC51-like kinase 1 (ULK1), which plays a role in autophagy, a process often exploited by cancer cells for survival. A series of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives were synthesized as novel ULK1 inhibitors. One of the most active compounds, 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine, inhibited the proliferation of A549 non-small cell lung cancer cells and demonstrated strong inhibitory activity against ULK1 kinase nih.gov. This compound was found to induce apoptosis while simultaneously blocking autophagy nih.gov.
Additionally, morpholine-based thiazole derivatives have been identified as potent inhibitors of DNA gyrase, an essential bacterial enzyme, suggesting a mechanism for their antibacterial activity als-journal.com.
Table 3: Enzyme Inhibition by Derivatives of this compound
| Enzyme Target | Derivative Class | Key Finding(s) |
|---|---|---|
| Carbonic Anhydrases (CA II, IX, XII) | S-substituted 4-chloro-2-mercapto-5-methyl-benzenesulfonamides | Low nanomolar inhibition, particularly against tumor-associated isoforms researchgate.net. |
| Src and Abl Tyrosine Kinases | 4-amino substituted pyrazolo[3,4-d]pyrimidines | Good dual inhibitors with antiproliferative effects on leukemia cells researchgate.net. |
| UNC51-like kinase 1 (ULK1) | 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amines | Potent inhibition of ULK1, leading to apoptosis and autophagy blockage in lung cancer cells nih.gov. |
| DNA Gyrase | Morpholine-based thiazoles | Potent inhibitors with promising safety profiles als-journal.com. |
Receptor Interaction Investigations
The interaction of this compound derivatives with cellular receptors has been a key area of medicinal chemistry research, leading to the discovery of potent receptor antagonists.
A significant discovery in this area is Macitentan, an orally active, potent dual endothelin (ET) receptor antagonist. The development of Macitentan involved the strategic attachment of a 5-bromo-pyrimidine residue to an ethylene glycol moiety acs.org. This modification was part of a program aimed at identifying novel dual endothelin receptor antagonists with high oral efficacy, starting from the structure of bosentan acs.org.
The research highlighted that attaching a 5-bromo or a 5-methylthio-pyrimidine to the ethylene glycol moiety was a crucial step toward identifying endothelin antagonists more potent than the initial lead compounds acs.org. Specifically, while bromo, methoxy, and trifluoromethyl substituents only slightly improved the potency on the ETB receptor, a 5-methylthio group significantly increased the compound's affinity for this receptor acs.org.
Macitentan itself emerged as a particularly interesting compound as it is a potent inhibitor of the ETA receptor with significant affinity for the ETB receptor. It also demonstrated excellent pharmacokinetic properties and high in vivo efficacy acs.org. The binding affinities are typically determined using assays with membranes of cells, such as Chinese hamster ovary (CHO) cells, that contain the recombinant ETA or ETB receptors acs.org.
Table 4: Receptor Interaction Profile of a Key Derivative
| Compound | Receptor Target(s) | Key Finding(s) |
|---|---|---|
| Macitentan (a derivative) | Endothelin Receptors (ETA and ETB) | Potent dual antagonist with significant affinity for both receptor subtypes acs.org. |
Phenotypic Screening and Biological Target Identification
Phenotypic screening is a powerful approach in drug discovery to identify compounds that produce a desired biological effect in cells or organisms, without prior knowledge of the specific molecular target. Several studies have utilized this approach to evaluate derivatives of this compound.
In one such study, a series of novel pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety were designed and synthesized. Bioassays revealed that these compounds possessed excellent insecticidal and fungicidal activities acs.org. Further investigation into the mechanism of action suggested that these compounds might interact with the acetylcholinesterase (AChE) enzyme acs.org.
A high-throughput primary phenotypic screening of a library of compounds was conducted against several kinetoplastid parasites, including T. brucei, L. infantum, and T. cruzi, as well as against M. tuberculosis. This screening identified several compounds with potential antitrypanosomatidic activity nih.gov.
In the context of anticancer research, a series of N-3-substituted 7-aminopyrido[2,3-d]pyrimidin-6-carbonitrile derivatives were synthesized and their anti-proliferative activities were evaluated through a cell-based phenotypic screening approach against five types of tumor cells. This screening led to the identification of a compound that was particularly potent against human colon cancer SW620 cells, inducing apoptosis in a concentration-dependent manner mdpi.com.
Q & A
Q. What are the common synthetic routes for preparing 5-Bromo-2-(methylthio)pyrimidin-4-amine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer: The synthesis typically involves functionalization of a pyrimidine core. A multi-step approach may include halogenation at the 5-position and introduction of the methylthio group at the 2-position. For example, bromination of a precursor like 2-(methylthio)pyrimidin-4-amine using N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) in a solvent like DCM can achieve selective substitution. Optimization involves monitoring reaction progress via TLC or HPLC, adjusting stoichiometry of brominating agents, and using inert atmospheres to prevent oxidation of the methylthio group . Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization improves purity.
Q. What spectroscopic techniques are most effective for characterizing this compound, and how do key spectral features correlate with its molecular structure?
- Methodological Answer:
- NMR: NMR reveals aromatic protons (δ 8.2–8.5 ppm for pyrimidine H3 and H6) and the methylthio group (δ 2.5 ppm, singlet). NMR confirms the bromine-substituted carbon (~95 ppm) and methylthio sulfur-bound carbon (~14 ppm).
- MS: ESI-MS shows a molecular ion peak at m/z 234 [M+H], with isotopic patterns characteristic of bromine (1:1 ratio for ).
- IR: Stretching vibrations for C-Br (~600 cm) and N-H (~3400 cm) confirm functional groups. Cross-validation with X-ray crystallography (e.g., bond lengths: C-Br ~1.89 Å, C-S ~1.78 Å) enhances structural certainty .
Advanced Research Questions
Q. How can computational chemistry methods predict the reactivity of this compound in cross-coupling reactions, and what parameters should be considered in DFT studies?
- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and electronic properties. Key parameters include:
- Electrophilicity Index: Predicts susceptibility to nucleophilic attack at the bromine site.
- Frontier Molecular Orbitals (FMOs): HOMO-LUMO gaps indicate kinetic stability; lower gaps (~4 eV) suggest higher reactivity in Suzuki-Miyaura couplings.
- Solvent Effects: PCM models simulate solvation energies to optimize reaction media (e.g., DMF vs. THF). Validate predictions with experimental coupling yields using Pd catalysts (e.g., Pd(PPh)) and boronic acids .
Q. What challenges arise in determining the crystal structure of this compound using X-ray diffraction, and how can SHELX software address these issues?
- Methodological Answer: Challenges include:
- Disorder in Methylthio Groups: Dynamic rotation causes electron density smearing. SHELXL refinement tools (e.g., PART, SUMP) partition disordered atoms and apply geometric restraints.
- Heavy Atom Effects: Bromine’s high electron density complicates data scaling. SHELXC pre-processes data with TWINABS to correct absorption and scaling errors.
- Twinned Crystals: SHELXD identifies twin laws (e.g., twofold rotation) for detwinning. Final refinement in SHELXL uses Hirshfeld atom refinement (HAR) for accurate H-atom positioning .
Q. What methodologies are employed to study the interaction of this compound with biological targets, and how do structural modifications influence binding affinity?
- Methodological Answer:
- Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., kinases) on sensor chips to measure binding kinetics () in real-time.
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) by titrating the compound into protein solutions.
- Structure-Activity Relationship (SAR): Modify the methylthio group to ethylthio or methoxy and assess potency changes. For example, replacing SMe with OMe reduces hydrophobic interactions but enhances solubility, impacting IC values in enzyme assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
